Kalopanaxsaponin H

Overview

Description

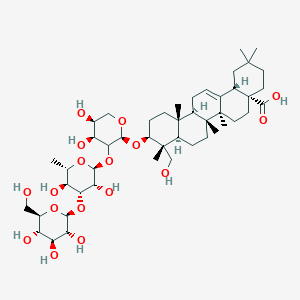

The compound Kalopanaxsaponin H is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple hydroxyl groups, a carboxylic acid group, and a polycyclic framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The synthetic route typically starts with the formation of the polycyclic framework, followed by the introduction of hydroxyl groups and the carboxylic acid group. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include purification steps such as crystallization or chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

Anti-Inflammatory Effects

Kalopanaxsaponin H has been shown to exhibit significant anti-inflammatory properties. Research indicates that it can inhibit the activation of nuclear factor-kappa B (NF-κB) and reduce the expression of pro-inflammatory cytokines.

- Mechanism of Action : this compound inhibits interleukin-1 receptor-associated kinase (IRAK)-1 activation, which is crucial in the inflammatory response. It has been demonstrated to decrease levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) while increasing anti-inflammatory cytokine IL-10 levels in lipopolysaccharide-stimulated macrophages .

- Case Study : In an experimental colitis model using mice, this compound significantly ameliorated symptoms by reducing inflammatory markers and improving overall health outcomes .

Anti-Cancer Properties

This compound has shown promise as an anti-cancer agent, particularly against breast cancer and other tumor types.

- Inhibition of Cancer Cell Invasion : Studies have demonstrated that this compound inhibits the invasion of MCF-7 human breast cancer cells by blocking the activation of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer metastasis .

- Cytotoxicity : In vivo experiments have indicated that treatment with this compound can significantly reduce tumor growth in models such as Colon 26 and Lewis lung carcinoma, leading to increased survival rates in treated mice .

Immune Enhancement

Recent studies have highlighted the immune-enhancing effects of this compound when used in combination with other natural extracts.

- Synergistic Effects : A study involving co-treatment with extracts from Kalopanax pictus and Nelumbo nucifera showed enhanced immune responses, including increased natural killer (NK) cell activity and improved cytokine profiles in splenocytes from immunosuppressed rats .

Antifungal Activity

This compound also exhibits antifungal properties, particularly against Candida albicans.

- Mechanism : It inhibits biofilm formation and hyphal development in Candida albicans, potentially making it a candidate for treating fungal infections without significant toxicity .

Data Summary Table

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The polycyclic framework may also interact with cell membranes or other cellular structures, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

- Kalopanaxsaponin H

- This compound

Uniqueness

The uniqueness of this compound lies in its highly intricate structure, which allows for a wide range of chemical reactions and interactions with biological molecules. Its multiple functional groups and polycyclic framework make it a versatile compound for various scientific applications.

Biological Activity

Kalopanaxsaponin H, a triterpenoid saponin derived from the plant Kalopanax pictus, has garnered attention due to its potential biological activities, particularly in anti-inflammatory and immune-enhancing effects. This article reviews the current understanding of the biological activity of this compound, supported by research findings, case studies, and a comparative analysis of its effects.

Overview of this compound

This compound is part of a class of compounds known as saponins, which are characterized by their surfactant properties and diverse biological activities. These compounds are often studied for their potential therapeutic applications in various diseases, including inflammation and cancer.

Anti-Inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. This inhibition was associated with a decrease in reactive oxygen species (ROS) production and an increase in the expression of the anti-inflammatory cytokine interleukin-10 (IL-10) .

Table 1: Summary of Anti-Inflammatory Effects

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| This compound | Inhibits iNOS, COX-2, TNF-α | Reduces LPS-induced inflammation in microglia |

| Kalopanaxsaponin A | Similar to H, with additional effects on NF-κB | Enhances IL-10 expression; reduces ROS levels |

Immune System Modulation

This compound also plays a role in modulating immune responses. In an experimental model involving cyclophosphamide-induced immunosuppression, co-treatment with extracts containing Kalopanaxsaponin significantly enhanced natural killer (NK) cell activity and restored cytokine production to normal levels . This suggests that this compound could be beneficial for enhancing immune function in immunocompromised individuals.

Case Studies and Research Findings

- Study on Anti-Inflammatory Mechanisms : A detailed examination of the mechanisms by which this compound exerts its anti-inflammatory effects revealed that it specifically inhibits the phosphorylation of JNK and the DNA binding activities of NF-κB and AP-1. This pathway is crucial for the expression of inflammatory genes .

- Immune Enhancement Research : In a study assessing the effects of Kalopanax pictus extracts on immune function, it was found that treatment led to significant increases in macrophage viability and cytokine production, indicating a robust immune-enhancing effect . The study highlighted that these effects were dose-dependent, with optimal concentrations yielding the best results.

- Comparative Analysis with Other Saponins : Research comparing this compound with other saponins like Kalopanaxsaponin A showed similar anti-inflammatory profiles but noted differences in potency and specific pathways affected. This comparison is crucial for understanding its therapeutic potential relative to other compounds .

Properties

IUPAC Name |

(4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O17/c1-22-30(51)36(63-38-34(55)33(54)32(53)26(19-48)61-38)35(56)39(60-22)64-37-31(52)25(50)20-59-40(37)62-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33-,34+,35+,36+,37?,38-,39-,40-,43-,44-,45+,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXYFWUYMQOLRN-VSLJUTLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128730-82-5 | |

| Record name | Kalopanaxsaponin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128730825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the metabolic fate of (4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid (Kalopanaxsaponin H) when exposed to human gut bacteria?

A1: Research indicates that this compound undergoes significant transformation when incubated with human intestinal microflora. The primary metabolic pathway involves conversion to (4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid (Kalopanaxsaponin I), predominantly via the intermediate (4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-9-(propan-2-yl)-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid (Kalopanaxsaponin J) []. This is followed by further breakdown into (4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid (Kalopanaxsaponin A) and hederagenin. Interestingly, the specific bacterial species present influence the metabolic route. While Bacteroides sp., Bifidobacterium sp., and Fusobacterium sp. can metabolize this compound to Kalopanaxsaponin I via either this compound or Kalopanaxsaponin J, Lactobacillus sp. and Streptococcus sp. solely utilize the Kalopanaxsaponin J pathway [].

Q2: Considering the metabolic conversion of this compound by gut bacteria, what is the potential implication for its anti-diabetic activity?

A2: Studies have shown that while this compound itself does not exhibit significant antidiabetic activity, its metabolite, Kalopanaxsaponin A, demonstrates potent antidiabetic effects []. This suggests that the therapeutic potential of this compound might be linked to its biotransformation by gut bacteria into the active metabolite, Kalopanaxsaponin A. This highlights the importance of understanding the interplay between gut microbiota and drug metabolism, particularly for drugs like this compound, where the parent compound might act as a prodrug, relying on bacterial metabolism for its therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.